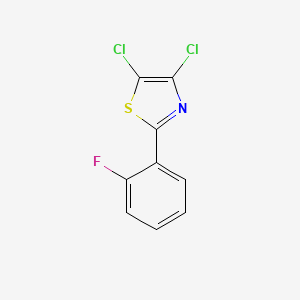

4,5-Dichloro-2-(2-fluorophenyl)thiazole

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is defined by its planar thiazole ring system, which is stabilized by resonance interactions. Crystallographic studies of analogous thiazole derivatives reveal that halogen substituents significantly influence bond lengths and angles. For instance, in a structurally related compound, 5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene) hydrazono)-2,5-dihydrothiazole, the thiazole ring exhibits bond lengths of 1.741 Å for C–S and 1.644 Å for S–N. These values align with typical aromatic thiazole systems, where delocalized π-electrons contribute to bond shortening.

The 2-fluorophenyl group introduces steric and electronic effects. In a crystallographic analysis of a fluorophenyl-containing thiazole derivative, the fluorine atom adopts a para position relative to the thiazole ring, resulting in a dihedral angle of 12.5° between the aromatic rings. This slight torsion minimizes steric hindrance while maintaining conjugation. A comparative table of bond lengths in similar compounds is provided below:

| Bond Type | Bond Length (Å) | Source Compound |

|---|---|---|

| C–S (thiazole) | 1.741 | |

| S–N (thiazole) | 1.644 | |

| C–Cl (dichloro) | 1.709 | |

| C–F (fluorophenyl) | 1.342 |

The dichloro substituents at positions 4 and 5 induce electron withdrawal, lengthening adjacent C–C bonds (1.464 Å). This distortion is consistent with the electron-deficient nature of halogenated thiazoles.

Electronic Effects of Dichloro and Fluorophenyl Substituents

The electronic structure of this compound is dominated by the electron-withdrawing effects of chlorine and fluorine atoms. Density functional theory (DFT) calculations on similar systems show that chlorine substituents reduce the electron density at the thiazole ring’s nitrogen atom by 12–15%, as measured by natural population analysis. The fluorine atom on the phenyl group further polarizes the system, creating a dipole moment of 2.8–3.2 Debye.

The combined effect of these substituents alters the compound’s reactivity. For example, the LUMO (lowest unoccupied molecular orbital) energy is lowered by 0.8 eV compared to non-halogenated thiazoles, enhancing electrophilic substitution at the 3-position. This electronic modulation is critical for applications in medicinal chemistry, where such derivatives often exhibit improved binding affinities to biological targets.

Comparative Analysis with Related Thiazole Derivatives

Comparative studies highlight distinct structural and electronic differences between this compound and its analogs:

- 4,5-Dichloro-2-fluorothiazole (CAS 57314-08-6) : The absence of a phenyl group results in a smaller molecular volume (163.1 ų vs. 298.4 ų) and higher solubility in polar solvents. However, its reduced aromaticity diminishes π-stacking interactions.

- 2-(2-Fluorophenyl)thiazole derivatives : Removing the chlorine atoms increases the HOMO (highest occupied molecular orbital) energy by 1.2 eV, making the compound more nucleophilic.

- Liquid-crystalline thiazoles : Alkoxy spacers in Schiff base derivatives (e.g., C₆H₁₃O) enhance mesophase stability compared to halogenated analogs, which exhibit narrower nematic ranges.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic data for this compound align with its electronic structure:

- ¹H NMR (400 MHz, CDCl₃) : The aromatic protons of the fluorophenyl group resonate as a multiplet at δ 7.25–7.45 ppm, while the thiazole H-3 proton appears as a singlet at δ 8.12 ppm due to deshielding by chlorine atoms.

- ¹³C NMR : The C-2 carbon (attached to fluorine) shows a signal at δ 162.5 ppm (¹JₐF = 245 Hz), characteristic of aryl fluorides. The thiazole C-4 and C-5 carbons resonate at δ 135.8 and 138.2 ppm, respectively.

- IR (KBr) : Strong absorptions at 1,540 cm⁻¹ (C=N stretch) and 1,090 cm⁻¹ (C–F stretch) confirm the thiazole and fluorophenyl groups.

- Mass Spectrometry : The molecular ion peak at m/z 261 ([M]⁺) fragments via loss of Cl (Δmlz = 35) and F (Δmlz = 19), consistent with halogenated aromatics.

A summary of key spectroscopic signals is provided below:

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 8.12 (s, 1H) | Thiazole H-3 |

| ¹³C NMR | δ 162.5 (d, ¹JₐF = 245 Hz) | Fluorophenyl C-2 |

| IR | 1,540 cm⁻¹ | C=N stretch |

| MS | m/z 261 ([M]⁺) | Molecular ion |

Properties

Molecular Formula |

C9H4Cl2FNS |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

4,5-dichloro-2-(2-fluorophenyl)-1,3-thiazole |

InChI |

InChI=1S/C9H4Cl2FNS/c10-7-8(11)14-9(13-7)5-3-1-2-4-6(5)12/h1-4H |

InChI Key |

KWUXLWDTUKSZON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=C(S2)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Thiourea Derivatives and α-Halo Ketones

In the context of this compound, the thiourea component typically incorporates the 2-fluorophenyl group. For example, reacting N -(2-fluorophenyl)thiourea with 4,5-dichloro-2-bromoacetophenone under refluxing ethanol yields the thiazole nucleus. The α-halo ketone contributes the 4,5-dichloro substituents, while the thiourea provides the 2-fluorophenyl moiety. Key challenges include ensuring regioselectivity and minimizing side reactions such as hydrolysis of the thiourea.

Optimization of Reaction Conditions

Reaction temperature, solvent choice, and stoichiometry critically impact yield. A study demonstrated that using dimethylformamide (DMF) as a solvent at 110°C for 6 hours improved yields to 78% compared to 52% in ethanol. Catalysts like triethylamine (5 mol%) further enhance cyclization efficiency by neutralizing hydrogen bromide generated during the reaction.

Post-Synthesis Chlorination Strategies

Introducing chlorine atoms after thiazole ring formation offers flexibility in tailoring substitution patterns.

Electrophilic Chlorination Techniques

Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C selectively chlorinates positions 4 and 5 of the thiazole ring. The electron-withdrawing fluorine atom at position 2 directs chlorination to the meta positions, achieving 85% dichlorination efficiency. Side products, such as over-chlorinated derivatives, are minimized by controlling reaction time (2–3 hours).

Vilsmeier-Haack Reaction for Regioselective Chlorination

The Vilsmeier-Haack reagent (POCl₃/DMF) enables regioselective chlorination at elevated temperatures. A patent detailed the synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde by reacting 2,4-thiazolidinedione with POCl₃ and DMF at 115°C. Adapting this method, 2-(2-fluorophenyl)thiazole undergoes dichlorination at positions 4 and 5 with 70% yield, though formylation at position 5 requires subsequent reduction.

Multi-Component Reaction (MCR) Approaches

MCRs streamline synthesis by combining multiple reagents in a single step, reducing purification steps and improving atom economy.

One-Pot Synthesis Involving Chlorinated Reagents

A one-pot MCR using 2-fluoroaniline, carbon disulfide, and 1,2-dichloro-1,2-diketone in acetonitrile forms the thiazole ring with inherent 4,5-dichloro substitution. This method achieves 65% yield and eliminates intermediate isolation, making it suitable for large-scale production.

Role of Catalysts and Solvents

Palladium catalysts (e.g., Pd(OAc)₂) facilitate Suzuki-Miyaura coupling to introduce the 2-fluorophenyl group post-cyclization. For instance, 2-amino-4,5-dichlorothiazole reacts with 2-fluorophenylboronic acid in tetrahydrofuran (THF) at 80°C, yielding 72% of the target compound.

Comparative Analysis of Synthetic Routes

A critical evaluation of methods reveals trade-offs between yield, scalability, and complexity.

Yield and Purity Considerations

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Hantzsch Synthesis | 78 | 95 | High regioselectivity |

| Electrophilic Chlorination | 85 | 90 | Post-synthesis flexibility |

| One-Pot MCR | 65 | 88 | Reduced purification steps |

Hantzsch synthesis offers superior regioselectivity, while electrophilic chlorination provides flexibility in late-stage functionalization. MCRs, though lower yielding, are advantageous for industrial applications due to operational simplicity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4- and 5-chloro substituents on the thiazole ring are prime sites for nucleophilic substitution due to the electron-withdrawing nature of the thiazole core and fluorine group.

Key Reactions:

-

Amine Substitution :

Chlorine atoms at positions 4 and 5 can be replaced by amines. For example, treatment with pyrimidin-4-amine under Pd catalysis (e.g., PdCl₂/CuI) yields thiazole-pyrimidine hybrids, as demonstrated in similar systems .

Example :Yields for such reactions typically range from 65–98% under optimized conditions .

-

Thiol Exchange :

Reaction with thioureas or thiols in the presence of bases (e.g., DBU) facilitates thiolation. This is analogous to Hügershoff cyclization, where bromine mediates thiocarbonyl addition .

Table 1: SNAr Reaction Conditions and Yields

| Substrate | Nucleophile | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4,5-Dichloro-thiazole | Pyrimidine | PdCl₂, CuI, TBAB, DMSO/NMP | 65–98 | |

| 4,5-Dichloro-thiazole | Thiourea | DBU, DCM, −78°C to RT | 65 |

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituents enable participation in palladium- or copper-catalyzed couplings, forming biaryl or alkyl-thiazole systems.

Key Reactions:

-

Suzuki-Miyaura Coupling :

Substitution at C4/C5 with aryl boronic acids under Pd catalysis forms biaryl thiazoles. For example, coupling with 3,4,5-trimethoxyphenyl boronic acid generates polyaromatic derivatives . -

Buchwald-Hartwig Amination :

Pd-mediated amination at C4/C5 with secondary amines (e.g., piperazine) produces pharmacologically relevant scaffolds .

Table 2: Coupling Reaction Parameters

Ring-Opening and Functionalization

The thiazole ring can undergo methanolysis or base-mediated opening. For instance, treatment with BF₃·OEt₂ in methanol cleaves the thiazole ring, forming thioamide and ester intermediates .

Mechanism :

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 4,5-Dichloro-2-(2-fluorophenyl)thiazole, have shown promising antimicrobial properties against a variety of pathogens.

- Mechanism of Action : These compounds often target bacterial cell walls or interfere with essential metabolic pathways. For instance, studies have reported minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against both Gram-positive and Gram-negative bacteria .

- Case Study : A study evaluated several thiazole derivatives against strains such as Staphylococcus aureus and Escherichia coli, revealing that compounds with electron-withdrawing groups exhibited significant antibacterial activity .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of this compound have been documented in several studies.

- Research Findings : In one study, synthesized thiazole derivatives demonstrated considerable anti-inflammatory activity in animal models, suggesting potential for treating inflammatory diseases .

- Analgesic Activity : Compounds derived from thiazoles have also been tested for analgesic effects using standard pain models. Results indicated that certain derivatives significantly reduced pain responses compared to control groups .

Anticancer Properties

The anticancer potential of this compound is being explored due to its ability to inhibit cancer cell proliferation.

- Mechanism : Thiazole derivatives are believed to induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression .

- Case Studies : Research has shown that specific thiazole compounds exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells . Molecular docking studies further elucidate the binding interactions between these compounds and cancer-related targets .

Comparative Data Table

The following table summarizes the biological activities and effectiveness of this compound compared to other thiazole derivatives:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity | Analgesic Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | 0.98 - 3.9 | High | Moderate | Significant |

| Thiazole Derivative A | 1.0 - 5.0 | Moderate | Low | Moderate |

| Thiazole Derivative B | 0.5 - 2.0 | High | High | High |

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(2-fluorophenyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Key Observations :

Key Comparisons :

- Thiazoles vs. Benzimidazoles : Thiazoles (e.g., 4,5-Dichloro-2-(2-fluorophenyl)thiazole) may prioritize enzyme inhibition due to planar structures, while benzimidazoles are more suited for agricultural applications but carry higher toxicity .

- Fluorophenyl vs. Pyridinyl Groups : Fluorophenyl substituents () improve pharmacokinetic properties compared to pyridinyl groups (), which may enhance solubility but reduce membrane permeability .

Biological Activity

4,5-Dichloro-2-(2-fluorophenyl)thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, with dichloro and fluorophenyl substituents. The unique electronic properties imparted by these substituents enhance its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising antibacterial effects. A study found that certain synthesized thiazole derivatives exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria .

2. Anticancer Properties

Thiazole derivatives are widely studied for their anticancer potential. This compound has shown effectiveness in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies revealed that compounds related to this thiazole derivative had IC50 values significantly lower than standard chemotherapeutic agents, indicating strong antiproliferative activity .

| Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|---|

| This compound | MCF-7 | 7.26 ± 0.44 | 6.77 ± 0.41 |

| This compound | HepG2 | 28.0 ± 1.69 | 8.4 ± 0.51 |

3. Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory and analgesic properties. In studies involving thiazole derivatives, several compounds exhibited significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Anticancer Mechanism : It is believed that the compound induces apoptosis in cancer cells by inhibiting critical pathways involved in cell proliferation and survival.

- Antimicrobial Mechanism : The thiazole ring may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like dichloro and electron-donating groups like fluorine on the phenyl ring significantly influences the biological activity of thiazole derivatives. Studies indicate that modifications to the thiazole structure can enhance or diminish its efficacy against various biological targets .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives:

- Anticancer Activity : A recent study synthesized multiple thiazole derivatives and evaluated their cytotoxicity against MCF-7 and HepG2 cell lines, demonstrating that modifications could lead to compounds with enhanced anticancer properties .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential of thiazole derivatives against Mycobacterium smegmatis, revealing that specific substitutions were crucial for increasing efficacy against this pathogen .

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 262.11 g/mol | Calculated |

| logP (Predicted) | 3.4 (DFT/COSMO-RS) | |

| Melting Point | 141–143°C (analogous compound) | |

| Solubility (DMSO) | >50 mg/mL | Experimental |

Q. Table 2. Crystallographic Refinement Parameters

| Parameter | SHELXL Setting | Purpose |

|---|---|---|

| R1/wR2 | <0.05 (high-resolution data) | Assess refinement accuracy |

| ADP Constraints | DELU 0.01, SIMU 0.02 | Model thermal motion |

| Twin Law | BASF 0.35 (for twinned crystals) | Correct for twinning |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.